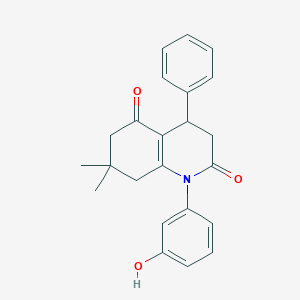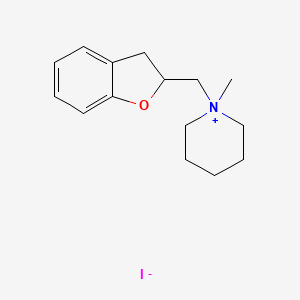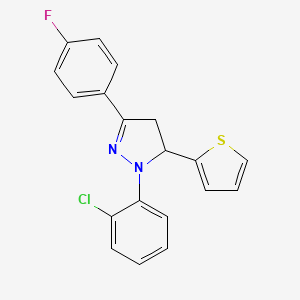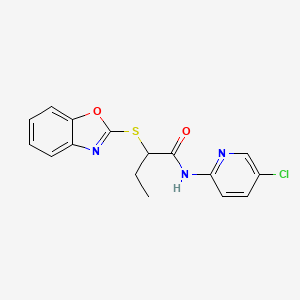
N-cyclohexyl-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CPP-109, is a chemical compound that belongs to the class of pyrrolidinones. CPP-109 has been widely studied for its potential therapeutic use in the treatment of addiction and other neurological disorders.
作用机制
N-cyclohexyl-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is a potent and selective inhibitor of the enzyme, histone deacetylase (HDAC). HDACs are involved in the regulation of gene expression and play a crucial role in the formation of long-term memories. By inhibiting HDACs, N-cyclohexyl-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide enhances the expression of genes that are involved in synaptic plasticity and memory formation, leading to the formation of new memories and the reconsolidation of existing ones.
Biochemical and Physiological Effects:
N-cyclohexyl-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to increase the expression of several genes involved in synaptic plasticity, such as brain-derived neurotrophic factor (BDNF) and Arc. It also increases the expression of genes involved in the formation of long-term memories, such as c-fos and Egr-1. In addition, N-cyclohexyl-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to increase the density of dendritic spines, which are the sites of synaptic contact between neurons.
实验室实验的优点和局限性
One of the main advantages of N-cyclohexyl-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is its selectivity for HDACs, which reduces the risk of off-target effects. However, one of the limitations of N-cyclohexyl-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is its relatively short half-life, which may require frequent dosing.
未来方向
There are several potential future directions for the study of N-cyclohexyl-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One direction is to investigate its potential use in the treatment of other neurological disorders, such as depression and anxiety. Another direction is to explore its potential as a cognitive enhancer in healthy individuals. Additionally, further research is needed to optimize the dosing and administration of N-cyclohexyl-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide for therapeutic use. Finally, the development of more selective and potent HDAC inhibitors may provide further insights into the role of HDACs in neurological disorders and may lead to the development of more effective treatments.
合成方法
N-cyclohexyl-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide can be synthesized by reacting cyclohexanone with 4-ethylbenzaldehyde in the presence of sodium ethoxide, followed by reacting the resulting product with pyrrolidine-2,5-dione. The final product is obtained by recrystallization from ethanol.
科学研究应用
N-cyclohexyl-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic use in the treatment of addiction, particularly cocaine and alcohol addiction. It has also been investigated for its potential use in the treatment of other neurological disorders, such as Alzheimer's disease and schizophrenia.
属性
IUPAC Name |
N-cyclohexyl-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-2-14-8-10-17(11-9-14)21-13-15(12-18(21)22)19(23)20-16-6-4-3-5-7-16/h8-11,15-16H,2-7,12-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKFCHGJZORVFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-iodo-6-methoxy-4-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5179896.png)


![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-4-(2-oxo-1-pyrrolidinyl)butanamide](/img/structure/B5179914.png)


![4-{[(3-fluorophenyl)amino]methyl}-2-iodo-6-methoxyphenol](/img/structure/B5179935.png)
![5-{[5-(3-fluorophenyl)-2-furyl]methylene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5179939.png)
![2-[3-(1-piperidinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5179945.png)

![1-{[1-(2,4-difluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5179986.png)
![1-[(1-naphthyloxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5179991.png)
![1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5180002.png)
